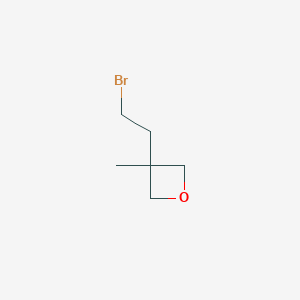
3-(2-Bromoethyl)-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethyl)-3-methyloxetane: is a halogenated heterocyclic compound with a unique structure that includes a bromine atom attached to an ethyl group, which is further connected to a methyloxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)-3-methyloxetane typically involves the bromination of 3-methyloxetane. One common method is the reaction of 3-methyloxetane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Bromoethyl)-3-methyloxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromoethyl)-3-methyloxetane is used as a building block in organic synthesis
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules. Its ability to form stable carbon-bromine bonds makes it useful in medicinal chemistry for the design of drugs with specific biological activities.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromoethyl)-3-methyloxetane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
3-(2-Bromoethyl)oxetane: Similar structure but without the methyl group.
3-(2-Chloroethyl)-3-methyloxetane: Similar structure with a chlorine atom instead of bromine.
3-(2-Iodoethyl)-3-methyloxetane: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromoethyl)-3-methyloxetane is unique due to the presence of the bromine atom, which provides specific reactivity patterns not seen with chlorine or iodine. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H11BrO |
|---|---|
Peso molecular |
179.05 g/mol |
Nombre IUPAC |
3-(2-bromoethyl)-3-methyloxetane |
InChI |
InChI=1S/C6H11BrO/c1-6(2-3-7)4-8-5-6/h2-5H2,1H3 |
Clave InChI |
CGGCKUHNUGPGKL-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


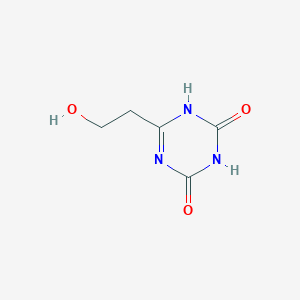
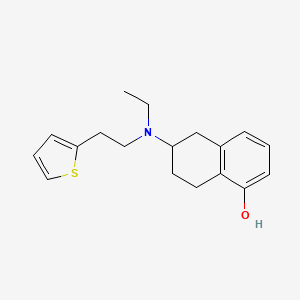

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
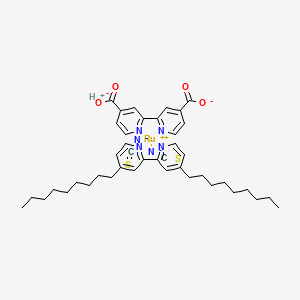
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
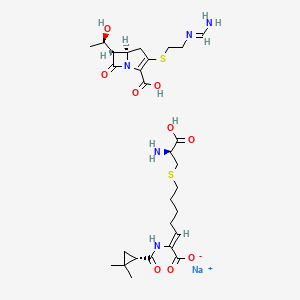
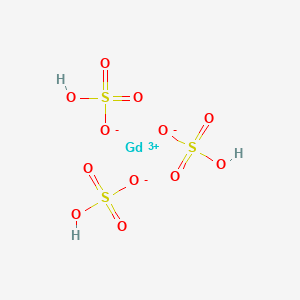
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
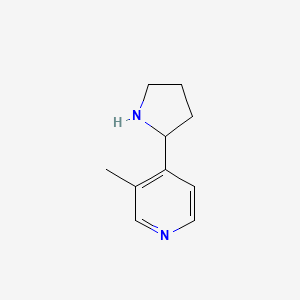
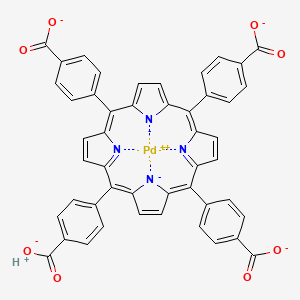
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
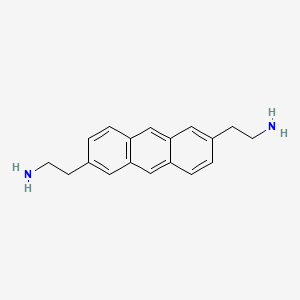
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
